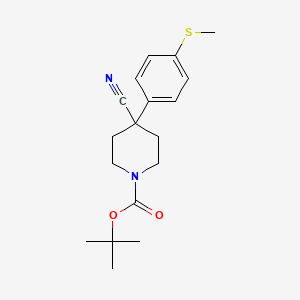

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C17H24N2O2S. This compound is characterized by the presence of a piperidine ring, a cyano group, and a methylthio-substituted phenyl group. It is commonly used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-(methylthio)benzaldehyde with piperidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with tert-butyl cyanoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Reactivity of Functional Groups

The compound’s structure enables participation in diverse reactions, driven by its functional groups:

Boc Deprotection

The tert-butyl carbamate group is selectively removed under acidic conditions to yield the free piperidine amine.

-

Reaction :

-

Applications : Facilitates further functionalization of the piperidine nitrogen for drug intermediate synthesis .

Cyano Group Transformations

The cyano group undergoes hydrolysis or nucleophilic addition:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

Grignard Addition :

Methylthio (–SMe) Oxidation

The methylthio group oxidizes to sulfoxide or sulfone, altering electronic properties:

-

Reagents :

-

Impact : Enhances polarity and potential hydrogen-bonding capacity.

Piperidine Ring Modifications

The piperidine nitrogen and ring structure enable further derivatization:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated piperidine |

| Acylation | Acetyl chloride, Et₃N | N-acetyl piperidine |

| Ring-Opening | Strong acids (H₂SO₄) | Linear amine derivatives |

Stability and Storage

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted the biological significance of this compound as follows:

- Antimycobacterial Activity : Research indicates that derivatives of piperidine compounds, including tert-butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate, exhibit potent activity against Mycobacterium tuberculosis. Inhibitory concentrations (IC50) were found to be in the range of 13–22 μM .

- Structure-Activity Relationship (SAR) : The presence of the cyano and methylthio groups significantly influences the compound's pharmacokinetic properties and enhances its binding affinity to target enzymes involved in bacterial metabolism .

Applications in Drug Development

The compound's unique structure makes it a valuable scaffold in drug development:

- Lead Compound for Antitubercular Drugs : Its effectiveness against M. tuberculosis positions it as a promising lead for developing new antitubercular agents.

- Potential in Neurological Disorders : Piperidine derivatives are known for their neuroactive properties; thus, this compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier.

- Cancer Research : Some studies suggest that modifications of piperidine compounds can lead to effective anticancer agents, warranting further investigation into this compound's potential in oncology .

Case Study 1: Antimycobacterial Efficacy

A study evaluated several piperidine derivatives for their ability to inhibit MenA enzyme activity in M. tuberculosis. The tested compounds demonstrated improved potency and pharmacokinetic profiles compared to existing treatments, underscoring the relevance of this compound as a candidate for further development .

Case Study 2: Neuroactive Properties

In another investigation into piperidine derivatives, researchers found that certain modifications led to increased neuroactivity. This suggests that similar structural features in this compound could yield significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include tert-Butyl 4-cyano-4-(4-(methylsulfonyl)-phenyl)piperidine-1-carboxylate and tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperazine-1-carboxylate .

Uniqueness

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable tool in both research and industrial applications .

Actividad Biológica

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article summarizes the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 4-cyano-4-(4-(methylthio)phenyl)piperidine-1-carboxylate

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 336.46 g/mol

- CAS Number : 929302-00-1

- Physical State : Powder, typically stored at room temperature with a purity of over 95% .

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.

Research indicates that this compound may act as a modulator of specific biological pathways, particularly those involved in metabolic regulation and receptor activation:

- GPR119 Agonism : Similar compounds have shown potential as GPR119 agonists, which are implicated in glucose metabolism and insulin secretion. The activation of GPR119 is associated with increased GLP-1 levels, making it a target for Type 2 diabetes treatment .

- cGMP Activation : Some derivatives have been evaluated for their ability to activate cyclic GMP (cGMP), suggesting a role in vasodilation and smooth muscle relaxation .

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Insulin Regulation : Compounds with similar structures have been shown to enhance insulin secretion in pancreatic cells, indicating potential use in diabetes management.

- Cytotoxicity Assessments : Evaluations on cell lines have revealed that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Studies

Several studies have investigated the pharmacological effects of related compounds, providing insights into the biological activity of this compound:

Propiedades

IUPAC Name |

tert-butyl 4-cyano-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-17(2,3)22-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(23-4)8-6-14/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGHQBBMDWMLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.